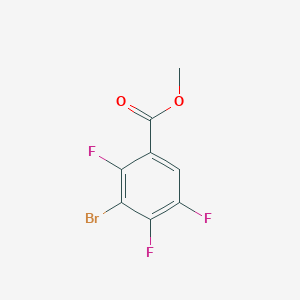

Methyl 3-bromo-2,4,5-trifluorobenzoate

Vue d'ensemble

Description

“Methyl 3-bromo-2,4,5-trifluorobenzoate” is a chemical compound with the CAS Number: 195532-60-6 . It has a molecular weight of 269.02 . The IUPAC name for this compound is this compound . It is stored at ambient temperature and is a solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4BrF3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, etc., are not available in the search results .

Applications De Recherche Scientifique

Synthesis of 2,4,5-Trifluorobenzoic Acid

Methyl 3-bromo-2,4,5-trifluorobenzoate serves as a precursor in the synthesis of 2,4,5-trifluorobenzoic acid, a compound with significant applications in pharmaceuticals and material science. A novel continuous microflow process has been developed for its synthesis, involving the generation of an unstable aryl-Grignard reagent followed by reaction with CO2, resulting in high yield and purity of 2,4,5-trifluorobenzoic acid (Deng et al., 2015).

Intermediate for Quinolone Antibacterials

It also functions as a key intermediate in the creation of various derivatives crucial for the synthesis of quinolone antibacterials. These derivatives include 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids, showcasing the compound's versatility in drug development processes (Turner & Suto, 1993).

Photodynamic Therapy Applications

Additionally, derivatives of this compound have been explored for their potential in photodynamic therapy (PDT), a treatment method for cancer. New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized and shown to possess high singlet oxygen quantum yields, making them promising candidates for PDT applications (Pişkin et al., 2020).

Decarboxylation in Green Chemistry

The compound also plays a role in green chemistry, where its decarboxylation has been studied as a method to produce environmentally friendly alternatives to traditional chemical processes. For instance, the decarboxylation of 2,4,5-trifluorobenzoic acid to 1,2,4-trifluorobenzene, an important raw material for synthesizing diabetes treatments, has been achieved using copper catalysts in high-temperature liquid water, emphasizing the push towards more sustainable chemical manufacturing methods (Fu et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It has several hazard statements including H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Propriétés

IUPAC Name |

methyl 3-bromo-2,4,5-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCUQFNDBXGXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione](/img/structure/B2629997.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629998.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2630001.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2630003.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2630004.png)

![2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2630005.png)

![(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2630007.png)

![N-(2-chlorobenzyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide](/img/structure/B2630012.png)

![2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2630018.png)